

Spectroscopic Profile of 2-(1-Cyclohexenyl)cyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-Cyclohexenyl)cyclohexanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(1-cyclohexenyl)cyclohexanone**, a key intermediate in various chemical syntheses. The data presented herein is essential for researchers, scientists, and professionals in drug development for the accurate identification and characterization of this compound. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(1-cyclohexenyl)cyclohexanone** (Molecular Formula: $C_{12}H_{18}O$, Molecular Weight: 178.27 g/mol).^{[1][2]}

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.43	m	1H	Vinyllic CH
2.89	m	1H	CH adjacent to C=O
1.5 - 2.5	m	16H	Cyclohexane and cyclohexene ring CH ₂

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
211.5	C=O
136.2	Quaternary vinylic C
125.8	Vinylic CH
58.1	CH adjacent to C=O
22.5 - 41.9	Cyclohexane and cyclohexene ring CH ₂

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2930	Strong	C-H stretch (alkane)
~1710	Strong	C=O stretch (ketone)
~1660	Medium	C=C stretch (alkene)
~1450	Medium	CH ₂ bend

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
178	45	[M] ⁺ (Molecular ion)
150	10	[M - C ₂ H ₄] ⁺
122	20	[M - C ₄ H ₈] ⁺
108	30	[M - C ₅ H ₁₀] ⁺
93	100	[C ₇ H ₉] ⁺
79	60	[C ₆ H ₇] ⁺

Method: Electron Ionization (EI)

Experimental Protocols

The spectroscopic data presented was obtained using standard analytical techniques. While specific instrument parameters may vary, the following provides a general methodology.

Synthesis of 2-(1-Cyclohexenyl)cyclohexanone

The compound is typically synthesized via the self-condensation of cyclohexanone. In a common procedure, cyclohexanone is heated in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst. The water produced during the reaction is removed to drive the equilibrium towards the product. The resulting crude product is then purified by vacuum distillation.

NMR Spectroscopy

A sample of **2-(1-cyclohexenyl)cyclohexanone** was dissolved in deuterated chloroform (CDCl_3). ^1H and ^{13}C NMR spectra were recorded on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

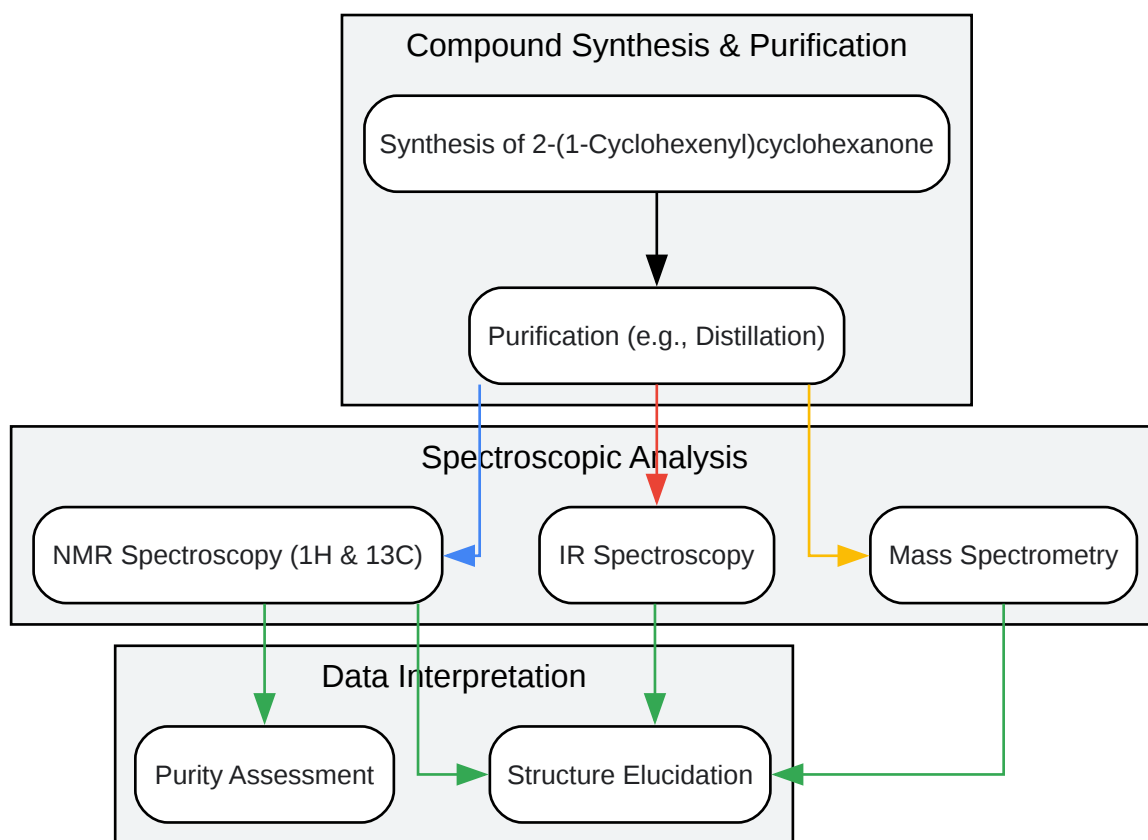
The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride plates. The spectrum was recorded in the range of $4000\text{--}600\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-(1-cyclohexenyl)cyclohexanone**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. 2-(1-Cyclohexenyl)cyclohexanone [webbook.nist.gov]
- 2. 2-(1-Cyclohexenyl)cyclohexanone [webbook.nist.gov]
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